molecular formula C8H9NO3 B8463664 2-Ethyl-6-nitrophenol CAS No. 28177-67-5

2-Ethyl-6-nitrophenol

Cat. No.: B8463664
CAS No.: 28177-67-5
M. Wt: 167.16 g/mol
InChI Key: RSETVJMGQZKFCF-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitrophenol (C₈H₉NO₃) is a nitrophenol derivative featuring an ethyl group at the 2-position and a nitro group at the 6-position of the phenolic ring.

  • Electron effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing acidity, while the ethyl group (-CH₂CH₃) provides weak electron-donating inductive effects. This interplay may moderate acidity compared to other nitrophenols.

Properties

CAS No.

28177-67-5

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-ethyl-6-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3

InChI Key

RSETVJMGQZKFCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-6-nitrophenol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and hazards.

Substituent Effects and Acidity

Compound Substituents (Positions) Key Electronic Effects Relative Acidity (Predicted) Reference
This compound -NO₂ (6), -CH₂CH₃ (2) Moderate acidity (Nitro dominates ethyl) Intermediate Inferred
2-Chloro-6-methyl-3-nitrophenol () -NO₂ (3), -CH₃ (6), -Cl (2) Strong acidity (Nitro + Cl EWG) High
2,4-Dinitrophenol () -NO₂ (2,4) Very high acidity (Two nitro groups) Very high
2-Amino-4-chloro-6-nitrophenol () -NO₂ (6), -NH₂ (2), -Cl (4) Reduced acidity (Amino EDW vs. Cl/Nitro EWG) Low

Key Insight: The ethyl group in this compound reduces acidity compared to chloro- or dinitro-substituted phenols but increases it relative to amino-containing analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point/Solubility Trends Reference
This compound 167.16 Moderate solubility in organic solvents Inferred
Methyl (2-chloro-6-nitrophenoxy)acetate () 245.61 Low volatility (ester group)
2,4-Dinitro-6-methylphenol () 198.13 High melting point (rigid structure)

Key Insight: The ethyl group likely increases lipophilicity compared to methyl analogs, enhancing solubility in nonpolar solvents.

Hazard Profiles

Compound Key Hazards Precautionary Measures Reference
This compound Potential irritant (unconfirmed) Avoid inhalation/skin contact (inferred) N/A
1-(2-Amino-6-nitrophenyl)ethanone () Unclassified but understudied toxicity Use PPE; avoid dust exposure
2-Amino-4-chloro-6-nitrophenol () Limited hazard data Handle with general lab precautions

Structural and Functional Insights

  • Positional isomerism: Unlike 2-Chloro-6-methyl-3-nitrophenol (), where nitro is at position 3, the nitro group in this compound occupies the para position relative to ethyl, altering resonance stabilization .
  • Reactivity : Ethyl groups may reduce electrophilic substitution rates compared to smaller substituents (e.g., methyl or chloro) due to steric hindrance.

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